Fmoc-asp-OH--15N Fmoc-asp-OH--15N
Brand Name: Vulcanchem
CAS No.: 287484-33-7
VCID: VC21542588
InChI: InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C19H17NO6
Molecular Weight: 355,35 g/mole

Fmoc-asp-OH--15N

CAS No.: 287484-33-7

VCID: VC21542588

Molecular Formula: C19H17NO6

Molecular Weight: 355,35 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-asp-OH--15N - 287484-33-7

Description

Fmoc-Asp-OH-15N is a labeled derivative of aspartic acid, where the nitrogen atom is enriched with the stable isotope 15{}^{15}N. This compound is particularly useful in biochemical and biophysical studies, such as nuclear magnetic resonance (NMR) spectroscopy, where isotopic labeling is essential for structural and dynamic analysis of proteins and peptides.

Key Characteristics:

  • CAS Number: 287484-33-7

  • Molecular Formula: HO2_2CCH2_2CH(15^{15}NH-Fmoc)CO2_2H

  • Molecular Weight: 356.33 g/mol

  • Isotopic Enrichment: 15{}^{15}N, 99% (CP)

Applications in Biochemical Research

Fmoc-Asp-OH-15N is primarily used in the synthesis of peptides and proteins for NMR studies. The 15{}^{15}N enrichment facilitates the assignment of nitrogen resonances, which is critical for determining the three-dimensional structure of proteins and understanding protein-ligand interactions.

NMR Spectroscopy:

  • Use in Structural Biology: The 15{}^{15}N labeling enables the use of techniques like heteronuclear single quantum coherence (HSQC) spectroscopy, which helps in identifying and assigning nitrogen-containing residues in proteins.

  • Protein Dynamics: It also aids in studying protein dynamics and folding by providing detailed information on nitrogen-containing sites.

Synthesis and Handling

The synthesis of peptides using Fmoc-Asp-OH-15N involves standard SPPS protocols. The Fmoc group is removed using piperidine in dimethylformamide (DMF), allowing for the sequential addition of amino acids to build the peptide chain .

Synthesis Steps:

  • Deprotection: Fmoc deprotection is achieved with 40% piperidine in DMF.

  • Coupling: Amino acid coupling is performed using appropriate coupling reagents.

  • Cleavage: Final cleavage from the resin involves trifluoroacetic acid (TFA) with scavengers.

Research Findings and Implications

Studies utilizing Fmoc-Asp-OH-15N have contributed significantly to understanding protein structures and interactions. For instance, NMR studies of 15{}^{15}N-labeled proteins can reveal detailed insights into protein folding, stability, and binding mechanisms.

Example Applications:

  • Protein-Ligand Interactions: 15{}^{15}N NMR can identify specific binding sites and dynamics in protein-ligand complexes.

  • Protein Folding: It helps in understanding the kinetic and thermodynamic aspects of protein folding pathways.

CAS No. 287484-33-7
Product Name Fmoc-asp-OH--15N
Molecular Formula C19H17NO6
Molecular Weight 355,35 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid
Standard InChI InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1
Standard InChIKey KSDTXRUIZMTBNV-OICQNXLQSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Synonyms 287484-33-7;N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15Nacid;Fmoc-Asp-OH-15N;L-Aspartic-15Nacid,N-Fmocderivative;L-Aspartic-15Nacid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-(9CI)
PubChem Compound 16213586
Last Modified Aug 15 2023

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